2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide hydrochloride
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Overview
Description
2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide hydrochloride is a synthetic organic compound It features an amide group, an oxazole ring, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide hydrochloride typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Amide Formation: The butanamide backbone is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Methylation: The N-methyl group is introduced via a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agent.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxazole ring or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the oxazole ring or the butanamide backbone.
Reduction: Reduced forms of the oxazole ring or the amide group.
Substitution: Substituted oxazole or amide derivatives.
Scientific Research Applications
2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring and the amide group can participate in hydrogen bonding and other interactions with the target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]propanamide hydrochloride
- 2-amino-N-methyl-N-[(5-methyl-1,2-thiazol-3-yl)methyl]butanamide hydrochloride
- 2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pentanamide hydrochloride
Uniqueness
2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxazole ring, in particular, can influence its reactivity and interaction with biological targets, setting it apart from similar compounds.
Properties
IUPAC Name |
2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2.ClH/c1-4-9(11)10(14)13(3)6-8-5-7(2)15-12-8;/h5,9H,4,6,11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHCBQQZDYYIKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)CC1=NOC(=C1)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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